Isochlorogenic acid b
Overview
Description
Isochlorogenic acid B, also known as 3,4-dicaffeoylquinic acid, is a polyphenolic compound found in various plants, including Lonicera japonica (Japanese honeysuckle). It is one of the isomers of chlorogenic acids, which are esters formed between caffeic acid and quinic acid. This compound is known for its potent antioxidant, anti-inflammatory, and hepatoprotective properties .
Mechanism of Action
Target of Action
3,4-Dicaffeoylquinic acid (3,4-DCQA), also known as Isochlorogenic acid B, has been found to interact with several targets. It has been shown to inhibit AngII-induced rVSMC proliferation and migration . It also exhibits a robust binding affinity with amyloid-beta (Aβ) protein , a hallmark of Alzheimer’s disease pathology . Furthermore, it has been reported to have α-glucosidase inhibitory effects .
Mode of Action
3,4-DCQA interacts with its targets in various ways. It downregulates the Akt, JNK and part of the ERK1/2 pathways, which are involved in cell proliferation and migration . In the context of Alzheimer’s disease, 3,4-DCQA disrupts Aβ self-aggregation by interacting with specific phenolic hydroxyl and amino acid residues . As an α-glucosidase inhibitor, it interferes with the breakdown and absorption of carbohydrates in the small intestine .
Biochemical Pathways
The compound affects several biochemical pathways. It downregulates the Akt, JNK and ERK1/2 pathways , which play crucial roles in cell proliferation and migration . It also disrupts the self-aggregation of Aβ, a process that is central to the pathogenesis of Alzheimer’s disease .
Result of Action
The interaction of 3,4-DCQA with its targets leads to several molecular and cellular effects. It inhibits cell proliferation and migration, potentially through its antioxidant properties . It also disrupts the aggregation of Aβ, which could have implications for the treatment of Alzheimer’s disease . Moreover, it exerts apoptosis-mediated cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isochlorogenic acid B can be synthesized through esterification reactions involving caffeic acid and quinic acid. The process typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired ester bonds.
Industrial Production Methods: In industrial settings, this compound is often extracted from plant sources such as Lonicera japonica. The extraction process involves the use of solvents like ethanol, followed by purification using techniques such as macroporous resin adsorption and preparative chromatography . This method ensures high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Isochlorogenic acid B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products Formed: The major products formed from these reactions include various quinones, phenolic acids, and other derivatives that retain the core structure of this compound .
Scientific Research Applications
Isochlorogenic acid B has a wide range of applications in scientific research:
Chemistry: Used as a standard for analytical methods and as a precursor for synthesizing other polyphenolic compounds.
Biology: Studied for its role in plant metabolism and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic effects, including antioxidant, anti-inflammatory, and hepatoprotective properties.
Comparison with Similar Compounds
Isochlorogenic acid B is part of a group of compounds known as chlorogenic acids. Similar compounds include:
Chlorogenic Acid: The ester of caffeic acid and quinic acid, known for its antioxidant and anti-inflammatory properties.
Isochlorogenic Acid A: Another isomer with similar biological activities but different structural arrangements.
Isochlorogenic Acid C: Similar to this compound but with variations in the position of ester bonds.
Uniqueness: this compound is unique due to its specific arrangement of caffeic acid moieties, which contributes to its distinct biological activities and higher potency in certain applications compared to its isomers .
Properties
IUPAC Name |
(1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCLZKMFXSILNL-PSEXTPKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,4-Di-O-caffeoylquinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14534-61-3, 89886-31-7 | |
Record name | 3,4-Di-O-caffeoylquinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dicaffeoylquinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-DICAFFEOYLQUINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45777W94HK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,4-Di-O-caffeoylquinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
234 - 238 °C | |
Record name | 3,4-Di-O-caffeoylquinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-dicaffeoylquinic acid exert its anti-inflammatory effects?
A1: [, ] Research indicates that 3,4-dicaffeoylquinic acid inhibits the activation of two key inflammatory pathways:
* Nuclear factor-κB (NF-κB) pathway: 3,4-diCQA suppresses the translocation of the NF-κB p65 subunit to the nucleus, hindering the expression of pro-inflammatory mediators. [, ] * Mitogen-activated protein kinase (MAPK) pathway: 3,4-diCQA reduces the phosphorylation of MAPKs, further dampening the inflammatory response. []
Q2: What are the downstream effects of 3,4-dicaffeoylquinic acid's interaction with human neutrophil elastase (HNE)?
A2: [] 3,4-Dicaffeoylquinic acid exhibits a mixed-type noncompetitive inhibition of HNE, effectively reducing its activity. This inhibition may play a role in the compound's anti-inflammatory and potentially therapeutic effects.
Q3: How does 3,4-dicaffeoylquinic acid impact the progression of osteoarthritis?
A3: [] 3,4-Dicaffeoylquinic acid demonstrates chondroprotective effects, mitigating the degradation of cartilage often observed in osteoarthritis. This protective effect is linked to its anti-inflammatory action, primarily through the inhibition of IL-1β-induced expression of inflammatory mediators and cartilage-degrading enzymes like MMP-3 and MMP-13.
Q4: Can 3,4-dicaffeoylquinic acid influence insulin-degrading enzyme (IDE) activity?
A4: [] Studies suggest that 3,4-dicaffeoylquinic acid may increase IDE expression. This increased IDE activity could contribute to the prevention of amyloid β (Aβ) accumulation, a hallmark of Alzheimer's disease.
Q5: What role does 3,4-dicaffeoylquinic acid play in combating the influenza A virus?
A5: [] 3,4-Dicaffeoylquinic acid exhibits antiviral activity against influenza A virus, potentially by increasing the expression of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). This increase in TRAIL can promote the clearance of virus-infected cells, offering a novel approach to managing influenza infection.
Q6: What is the molecular formula and weight of 3,4-dicaffeoylquinic acid?
A6: The molecular formula of 3,4-dicaffeoylquinic acid is C25H24O12, and its molecular weight is 516.44 g/mol.
Q7: Have any computational studies been conducted on 3,4-dicaffeoylquinic acid and what insights have they provided?
A7: [, ] Yes, molecular modeling studies have investigated the binding mechanisms of 3,4-dicaffeoylquinic acid with targets like ovalbumin and HIV-1 integrase. These studies highlighted the significant role of van der Waals forces and hydrogen bonding in stabilizing the interactions between 3,4-diCQA and these targets.
Q8: What is known about the pharmacokinetic profile of 3,4-dicaffeoylquinic acid?
A8: [] A study utilizing liquid chromatography-mass spectrometry successfully quantified 3,4-dicaffeoylquinic acid in rat plasma after intravenous administration of Mailuoning injection, demonstrating the applicability of this method for pharmacokinetic investigations of the compound.
Q9: What in vitro and in vivo models have been used to study the efficacy of 3,4-dicaffeoylquinic acid?
A9: Various models have been employed to investigate the biological activities of 3,4-dicaffeoylquinic acid, including: * In vitro: * RAW264.7 cells to assess anti-inflammatory properties [] * Primary rat chondrocytes to evaluate chondroprotective effects in osteoarthritis [] * Human rhabdomyosarcoma (RD) cells to study antiviral activity against EV-A71 [] * In vivo: * Carrageenan-induced inflammation model in rats [] * Destabilization of the medial meniscus (DMM)-surgery-induced OA rat model [] * High-fat diet-induced cognitive dysfunction in mice [] * Various hepatotoxicity models in rats (CCl4, D-galactosamine, alpha-naphthylisothiocyanate, DL-ethionine) [] * Influenza A virus infection model in mice []
Q10: What is known about the safety profile of 3,4-dicaffeoylquinic acid?
A10: [, ] While 3,4-dicaffeoylquinic acid generally exhibits a favorable safety profile in preclinical studies, further research is necessary to fully elucidate its potential toxicity and long-term effects.
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